molecular formula C14H16F2O3 B1327817 Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate CAS No. 898753-62-3

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate

Cat. No.: B1327817
CAS No.: 898753-62-3
M. Wt: 270.27 g/mol
InChI Key: GBETYUOFHRBTHQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is an organic compound that belongs to the class of esters It features a 3,5-difluorophenyl group attached to a butyrate backbone, which is further substituted with ethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate typically involves the esterification of 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyric acid.

    Reduction: Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-hydroxybutyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3,5-dichlorophenyl)-2,2-dimethyl-4-oxobutyrate
  • Ethyl 4-(3,5-dibromophenyl)-2,2-dimethyl-4-oxobutyrate
  • Ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyrate

Uniqueness

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.

Properties

IUPAC Name

ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-4-19-13(18)14(2,3)8-12(17)9-5-10(15)7-11(16)6-9/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBETYUOFHRBTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645642
Record name Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-62-3
Record name Ethyl 3,5-difluoro-α,α-dimethyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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